molecular formula C22H18ClNO4S B2370793 N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide CAS No. 868676-16-8

N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2370793
CAS RN: 868676-16-8
M. Wt: 427.9
InChI Key: AOAQEOBTWMBYRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide” is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the current resources .

Scientific Research Applications

Molecular Synthesis and Biological Activity

The compound N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide and its derivatives have been explored in various scientific research contexts, notably in the synthesis of novel chemical entities and the evaluation of their biological activities. A notable study involved the synthesis of sulfonamide derivatives, where chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research underscores the potential of such compounds in the development of new anticancer agents (Fahim & Shalaby, 2019).

Anticonvulsant Studies

Another area of research interest is the anticonvulsant properties of related sulfonamide compounds. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and demonstrated potent anticonvulsant activity in animal models. These findings highlight the therapeutic potential of such compounds in the treatment of epilepsy (Idris, Ayeni, & Sallau, 2011).

Anticancer and Pro-apoptotic Effects

Research on sulfonamide derivatives has also shown promising pro-apoptotic effects in cancer cells, with compounds inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation. This suggests a mechanism through which these compounds might exert their anticancer effects, offering a potential pathway for therapeutic intervention (Cumaoğlu et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structure of N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide has been determined, revealing intramolecular N—H⋯O hydrogen bond interactions. This study provides insight into the molecular basis of the biological activity of such compounds, particularly their potential as inhibitors of CCR2 and CCR9 receptor functions (Valkonen et al., 2008).

Drug Development and Medicinal Chemistry

The investigation of sulfonamide compounds extends into the realm of drug development and medicinal chemistry. For instance, the synthesis and characterization of crosslinked sulfonated poly(arylene ether sulfone) membranes for fuel cell applications demonstrate the versatility of sulfonamide chemistry beyond pharmaceuticals, highlighting its potential in materials science (Feng et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for “N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide” is not available in the current resources .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQEOBTWMBYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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